molecular formula C24H20O6 B1329261 Glyceryl tribenzoate CAS No. 614-33-5

Glyceryl tribenzoate

Cat. No.: B1329261
CAS No.: 614-33-5
M. Wt: 404.4 g/mol
InChI Key: HIZCTWCPHWUPFU-UHFFFAOYSA-N
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Description

It appears as a crystalline solid and is primarily used as a plasticizer in various industrial applications . This compound is known for its excellent compatibility with many polymers and its ability to enhance the flexibility and durability of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol Tribenzoate is synthesized through the esterification of glycerol with benzoic acid. The reaction typically involves heating glycerol and benzoic acid in the presence of an alkaline catalyst and a dehydrating agent. The process includes heating reflux for water distribution, followed by dehydration esterification . The reaction conditions are carefully controlled to minimize side reactions such as glycerol polymerization and dehydration to acraldehyde.

Industrial Production Methods: In industrial settings, the production of Glycerol Tribenzoate involves similar esterification processes. The reaction mixture is subjected to heating and reflux, and the resulting product is purified through molecular distillation to obtain high-quality Glycerol Tribenzoate . This method ensures a stable and consistent product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Glycerol Tribenzoate undergoes several types of chemical reactions, including:

    Esterification: The primary reaction for its synthesis.

    Hydrolysis: Breaking down the ester bonds to yield glycerol and benzoic acid.

    Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.

Common Reagents and Conditions:

    Esterification: Benzoic acid, alkaline catalysts (e.g., sodium hydroxide), and dehydrating agents.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of ester bonds.

Major Products Formed:

    Esterification: Glycerol Tribenzoate.

    Hydrolysis: Glycerol and benzoic acid.

Comparison with Similar Compounds

  • Dicyclohexyl Phthalate
  • Sodium Benzoate
  • Tribenzoin

Glycerol Tribenzoate’s unique properties and wide range of applications make it a valuable compound in both industrial and scientific research settings.

Properties

IUPAC Name

2,3-dibenzoyloxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6/c25-22(18-10-4-1-5-11-18)28-16-21(30-24(27)20-14-8-3-9-15-20)17-29-23(26)19-12-6-2-7-13-19/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZCTWCPHWUPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862290
Record name Glycerol tribenzoate
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Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, Solid, white crystalline solid with little or no odour
Record name 1,2,3-Propanetriol, 1,2,3-tribenzoate
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Record name Glycerol tribenzoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Glyceryl tribenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

very slightly, insoluble in water; some solubility in organic solvents, slightly soluble at room temperature (in ethanol)
Record name Glycerol tribenzoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Glyceryl tribenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1129/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

614-33-5
Record name Glyceryl tribenzoate
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Record name Tribenzoin
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Record name Glycerol Tribenzoate
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Record name 1,2,3-Propanetriol, 1,2,3-tribenzoate
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Record name Glycerol tribenzoate
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Record name TRIBENZOIN
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Record name Glycerol tribenzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

76 °C
Record name Glycerol tribenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029556
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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